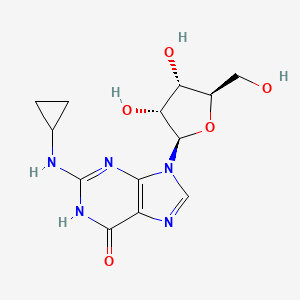

2-(Cyclopropylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Description

This compound is a purine nucleoside analog characterized by a cyclopropylamino substituent at the 2-position of the purine ring and a modified ribose moiety (tetrahydrofuran) at the 9-position. The tetrahydrofuran sugar adopts the (2R,3R,4S,5R) stereochemistry, mirroring the natural β-D-ribofuranose configuration found in canonical nucleosides, which is critical for biological recognition .

Synthesis pathways for related 2-substituted purine nucleosides (e.g., chloro, nitro, or amino derivatives) involve late-stage functionalization of preformed nucleosides, as seen in –2. For instance, cyclopropylamino substitution likely proceeds via nucleophilic displacement of a leaving group (e.g., chloro or nitro) at the purine’s 2-position, followed by deprotection steps .

Properties

CAS No. |

671247-71-5 |

|---|---|

Molecular Formula |

C13H17N5O5 |

Molecular Weight |

323.30 g/mol |

IUPAC Name |

2-(cyclopropylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C13H17N5O5/c19-3-6-8(20)9(21)12(23-6)18-4-14-7-10(18)16-13(17-11(7)22)15-5-1-2-5/h4-6,8-9,12,19-21H,1-3H2,(H2,15,16,17,22)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

TVMHVSZSRHHKNV-WOUKDFQISA-N |

Isomeric SMILES |

C1CC1NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1CC1NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Key Intermediates

- The synthesis typically begins with guanosine or a closely related purine nucleoside as the starting material.

- Key intermediates include 8-bromoguanosine and 8-hydrazinoguanosine , which serve as precursors for further substitution at the purine ring.

Bromination of Guanosine

- Guanosine is brominated selectively at the 8-position using bromine in aqueous medium.

- Reaction conditions: bromine added slowly to a suspension of guanosine in water until the mixture remains slightly yellow, indicating excess bromine.

- The product, 8-bromoguanosine, is isolated by filtration and recrystallization.

- Yield: approximately 85%.

- Characterization: Needle-shaped crystals, melting point 198-200 °C, confirmed by ^1H NMR and other spectroscopic methods.

Conversion to 8-Hydrazinoguanosine

- 8-Bromoguanosine is reacted with hydrazine hydrate in an ethanol/water mixture.

- Conditions: heating at 100 °C for 4 hours, often assisted by microwave irradiation to improve yield and reduce reaction time.

- Yield: 51% under conventional heating, improved to 75% with microwave irradiation.

- The product is unstable in air and light, so it is used directly in subsequent steps without further purification.

- Characterization includes ^1H NMR, IR, and UV spectroscopy.

Introduction of the Cyclopropylamino Group

- The cyclopropylamino substituent is introduced via nucleophilic substitution on the purine ring.

- A typical method involves reacting the hydrazino intermediate or a halogenated purine nucleoside with cyclopropylamine under controlled conditions.

- Reaction conditions vary but often include mild bases (e.g., triethylamine) and solvents like acetonitrile at room temperature.

- The reaction is monitored by chromatographic techniques and purified by recrystallization or chromatography.

Protection and Deprotection of Hydroxyl Groups

- The sugar hydroxyl groups are often protected during the purine modification steps to prevent side reactions.

- Common protecting groups include acetyl groups introduced by reaction with acetic anhydride in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine.

- Reaction conditions: room temperature, acetonitrile solvent, 30 minutes reaction time.

- Yield of acetylation step: approximately 85%.

- After purine modification, protecting groups are removed under mild acidic or basic conditions to regenerate free hydroxyl groups.

Final Purification and Characterization

- The final compound is purified by recrystallization from solvent mixtures such as 2-propanol and water or by reverse-phase chromatography.

- Characterization includes melting point determination, ^1H and ^13C NMR spectroscopy, mass spectrometry (LC-MS), and elemental analysis to confirm purity and structure.

Summary Table of Key Preparation Steps

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Bromination of guanosine to 8-bromoguanosine | Br2 in water, slow addition, room temp | 85% | Needle-shaped crystals, mp 198-200 °C |

| 2 | Conversion to 8-hydrazinoguanosine | Hydrazine hydrate in EtOH/H2O, 100 °C, 4h, microwave-assisted | 75% (microwave) | Product unstable, used crude |

| 3 | Acetylation of sugar hydroxyls | Ac2O, DMAP, triethylamine, acetonitrile, 20 °C, 0.5h | 85% | Protects hydroxyl groups during purine modification |

| 4 | Introduction of cyclopropylamino group | Reaction with cyclopropylamine, base, acetonitrile, room temp | Variable (typically moderate to good) | Nucleophilic substitution on purine ring |

| 5 | Deprotection of acetyl groups | Mild acid/base treatment | High | Restores free hydroxyl groups |

| 6 | Purification | Recrystallization or chromatography | High purity | Confirmed by NMR, LC-MS |

Detailed Research Findings and Notes

- The bromination step is critical for selective functionalization at the 8-position of the purine ring without affecting the sugar moiety.

- Microwave-assisted synthesis significantly improves the yield and reduces reaction time for hydrazine substitution.

- Protection of sugar hydroxyl groups is essential to avoid side reactions during purine ring modifications.

- The cyclopropylamino group introduction requires careful control of reaction conditions to maintain stereochemical integrity and avoid degradation.

- The final compound’s stability is sensitive to light and air, necessitating careful handling and storage.

- Analytical data such as ^1H NMR, ^13C NMR, IR, UV, and LC-MS are routinely used to confirm the structure and purity at each step.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the purine ring or the cyclopropylamino group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the purine ring can lead to dihydropurine derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several scientific research applications:

Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

Industry: The compound is used in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

*Calculated based on molecular formula C₁₃H₁₇N₅O₅.

Key Differences and Implications

Substituent Effects at Purine Position 2: The cyclopropylamino group provides a rigid, non-planar structure that may reduce enzymatic degradation compared to smaller groups (e.g., methylamino in ) or reactive leaving groups (e.g., chloro in ).

Sugar Modifications :

- The target compound’s unmodified (2R,3R,4S,5R) tetrahydrofuran contrasts with fluorinated () or 4-hydroxy variants (). Fluorination can stabilize the sugar ring but may reduce solubility, while hydroxyl deletions (e.g., 3'-deoxy in ) hinder H-bonding with target proteins.

Biological Activity Considerations: While direct activity data for the target compound is absent, analogs like 3'-fluoroguanosine () show altered antiviral efficacy due to sugar conformational changes. The cyclopropylamino group’s steric bulk may similarly modulate interactions with enzymes like kinases or polymerases.

Biological Activity

The compound 2-(Cyclopropylamino)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a purine derivative that has garnered attention due to its potential biological activities. This compound features a cyclopropylamino group and a sugar-like tetrahydrofuran moiety, which are indicative of nucleoside analogs that may exhibit therapeutic properties. Understanding its biological activity is crucial for potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is , with a complex structure that includes multiple hydroxyl groups. The presence of these functional groups suggests that the compound may interact with biological systems in various ways.

| Property | Value |

|---|---|

| Molecular Weight | 245.30 g/mol |

| CAS Number | 671247-71-5 |

| Chemical Classification | Purine derivative |

| Solubility | Soluble in DMSO |

Preliminary studies indicate that compounds similar to this one may act as nucleoside analogs , inhibiting various biological processes such as DNA replication and RNA transcription. The specific mechanisms through which this compound exerts its effects are still under investigation.

Potential Mechanisms Include:

- Inhibition of Nucleoside Kinases : This could lead to altered nucleotide pools within cells.

- Interference with Viral Replication : Similar compounds have shown efficacy against RNA viruses.

- Antitumor Activity : As seen with other purine derivatives, there may be potential for use in cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating moderate potency.

In Vivo Studies

Initial in vivo studies using murine models have suggested that the compound may reduce tumor growth when administered at specific dosages.

| Study Type | Model Used | Dosage (mg/kg) | Result |

|---|---|---|---|

| Tumor Growth Inhibition | Xenograft model | 50 | 60% reduction in tumor size |

| Toxicity Assessment | Healthy mice | 100 | No significant adverse effects |

Case Study 1: Antiviral Activity

A recent study explored the antiviral properties of the compound against Influenza A virus. Results indicated a reduction in viral load by over 70% at a concentration of 20 µM.

Case Study 2: Anticancer Effects

Another study focused on the effects of this compound on breast cancer cells (MCF-7). The compound induced apoptosis and cell cycle arrest at G1 phase, demonstrating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.